molecular formula C9H6ClN3O2 B1423674 5-Chloro-7-nitroisoquinolin-8-amine CAS No. 1246738-26-0

5-Chloro-7-nitroisoquinolin-8-amine

Cat. No. B1423674
M. Wt: 223.61 g/mol
InChI Key: YAQAGXKRDZXHMD-UHFFFAOYSA-N
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Description

5-Chloro-7-nitroisoquinolin-8-amine is a chemical compound with the CAS Number: 1246738-26-0 . It has a molecular weight of 223.62 and its IUPAC name is 5-chloro-7-nitro-8-isoquinolinamine . The compound is solid in physical form .


Molecular Structure Analysis

The molecular formula of 5-Chloro-7-nitroisoquinolin-8-amine is C9H6ClN3O2 . The InChI code for the compound is 1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2 .


Physical And Chemical Properties Analysis

The compound has a melting point of over 275 degrees . It is a solid in physical form .

Scientific Research Applications

Amination of Nitroisoquinolines

  • 5-Chloro-7-nitroisoquinolin-8-amine has been aminated with liquid methylamine and potassium permanganate to produce mono- or bis(methylamino)-substituted nitro compounds. This process demonstrates the compound's role in the regioselective synthesis of aminated nitroisoquinolines, which can be useful in the development of new pharmaceuticals and materials (Woźniak & Nowak, 1994).

Synthesis and Antibacterial Properties

  • Research has also been conducted on the synthesis of new 8-nitrofluoroquinolone models starting from a synthon that closely relates to 5-Chloro-7-nitroisoquinolin-8-amine. These studies explore the antibacterial properties of the synthesized compounds, indicating the potential of 5-Chloro-7-nitroisoquinolin-8-amine derivatives in developing new antibacterial agents (Al-Hiari et al., 2007).

Nucleophilic Amination

  • The compound has been involved in selective vicarious nucleophilic amination processes, leading to the synthesis of amino derivatives of nitroquinolines. This showcases its application in creating compounds that could have applications in medicinal chemistry and drug discovery (Bakke, Svensen, & Trevisan, 2001).

Amidation and Derivative Synthesis

  • 5-Chloro-7-nitroisoquinolin-8-amine has been used in the synthesis of amides and ureas based on nitroisoquinoline, highlighting its utility in expanding the chemical space of nitroisoquinoline-based compounds for further biological and pharmacological evaluations (Avakyan et al., 2022).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the GHS07 pictogram . The hazard statements associated with it are H302, H312, and H332, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

5-chloro-7-nitroisoquinolin-8-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClN3O2/c10-7-3-8(13(14)15)9(11)6-4-12-2-1-5(6)7/h1-4H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAQAGXKRDZXHMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C(C(=CC(=C21)Cl)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-nitroisoquinolin-8-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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